1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-ethyl-5-methylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-3-9-5(2)6(7)4-8-9;;/h4H,3,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXFBLMWSNZDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with methyl ethyl ketone under acidic conditions to form the pyrazole ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
The compound's diverse applications stem from its unique chemical structure, which allows it to interact with various biological targets.
Medicinal Chemistry
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have been shown to possess:
- Antimicrobial Activity : Research indicates that derivatives exhibit significant antibacterial properties, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 4a | 0.25 | Bactericidal |
| 5a | 0.30 | Bactericidal |
- Anticancer Properties : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HepG2 and HeLa, with growth inhibition percentages reaching up to 54.25% against HepG2 cells .
| Cell Line | Growth Inhibition (%) | Selectivity |
|---|---|---|
| HepG2 | 54.25 | High |
| HeLa | 38.44 | Moderate |
Neuropharmacological Effects
Studies suggest that this compound may influence neurotransmitter systems, potentially offering new avenues for treating neurological disorders. Preliminary findings indicate modulation of neurotransmitter levels in animal models .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy Study : A comprehensive evaluation showed significant antibacterial activity against resistant bacterial strains, confirming efficacy in inhibiting biofilm formation.
- Cancer Cell Line Testing : Research demonstrated that specific derivatives not only inhibited cell growth but also induced apoptosis in targeted cancer cells, indicating a dual mechanism of action.
- Neuropharmacological Assessment : Behavioral assays in rodent models revealed improvements in cognitive functions and anxiolytic effects without significant side effects .
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-amine derivatives are widely studied for their applications in drug discovery, material science, and agrochemistry. Below is a comparative analysis of structurally related compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives
Key Comparative Insights:
Substituent Effects on Lipophilicity and Solubility The dihydrochloride salt of 1-ethyl-5-methyl-pyrazol-4-amine exhibits higher aqueous solubility compared to mono-hydrochloride analogs (e.g., 1-(3-chlorophenyl) derivative ), due to increased ionic interactions from the second HCl molecule . Chlorophenyl () and difluoromethyl () substituents enhance lipophilicity, favoring membrane permeability in agrochemicals or CNS-targeting pharmaceuticals.
Hydrogen Bonding and Crystallography
- Dihydrochloride salts often form robust hydrogen-bonding networks, as observed in graph set analyses (e.g., Etter’s formalism ). This impacts crystal packing and stability, critical for formulation design.
- Tools like SHELX and ORTEP-3 () are employed to resolve such structures, aiding in polymorph screening.
Applications
Biological Activity
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring with specific substitutions that influence its biological activity. The molecular formula is , with an average mass of approximately 125.175 g/mol. Its solid-state at room temperature and classification as toxic if ingested highlight the need for careful handling in laboratory and clinical settings.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentages of 54.25% and 38.44%, respectively .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. Certain derivatives have demonstrated pronounced antioxidant activity across various assays .
- Anti-inflammatory Effects : Similar pyrazole derivatives have been noted for their anti-inflammatory properties, suggesting that modifications to the structure could enhance these effects .
The biological effects of this compound are attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation. For example, docking studies have suggested potential interactions with cyclooxygenase enzymes (COX), which are critical in inflammatory pathways .
- Cell Cycle Modulation : Research indicates that certain pyrazole derivatives can induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Solvent; less biologically active | |
| 3-Ethylpyrazole | Potential herbicide | |
| 4-Methylpyrazole | Studied for antifungal properties |
The unique ethyl and methyl substitutions on the pyrazole ring differentiate this compound from others, potentially enhancing its binding affinity to biological targets.
Case Studies and Research Findings
Several studies have focused on the biological effects of pyrazole derivatives:
- Anticancer Efficacy : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines, including NCI-H23 (non-small cell lung cancer) and HCT-15 (colon cancer), with IC50 values indicating strong inhibitory effects .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could interfere with critical signaling pathways such as p38 MAPK and VEGFR-2, which are involved in cancer cell proliferation and survival .
- Toxicological Studies : While showing promise as therapeutic agents, some studies highlight the acute toxicity associated with certain pyrazole derivatives, necessitating further research into their safety profiles before clinical application .
Q & A
Q. What synthetic routes are recommended for 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride, and how can purity be optimized?
The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. For example, Vilsmeier–Haack reactions (used for structurally similar pyrazole derivatives) involve formylation or cyclization steps, followed by amine functionalization and dihydrochloride salt formation . Purification is critical and may involve recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate and hexane). Purity validation requires HPLC (>95% purity) or NMR analysis to confirm the absence of unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR : and NMR confirm proton environments and carbon frameworks. Aromatic protons in pyrazole rings typically appear at δ 6.5–8.5 ppm, while ethyl and methyl groups resonate at δ 1.0–1.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 175.66 g/mol for CHClN) .
- X-ray Crystallography : Single-crystal analysis (using SHELX or ORTEP-3) resolves bond lengths, angles, and salt formation. For example, analogous pyrazole derivatives show N–H···Cl hydrogen bonds stabilizing the dihydrochloride form .
Q. What are the critical stability considerations for long-term storage?
Store the compound in airtight, light-protected containers under inert gas (argon or nitrogen) at −20°C. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for analogous compounds suggest decomposition temperatures >150°C, but hydrolysis-sensitive groups (e.g., amines) require low humidity .
Advanced Research Questions
Q. How do hydrogen bonding networks in the crystal structure influence solubility and reactivity?
Graph set analysis (as per Etter’s rules) can identify hydrogen bond motifs. For dihydrochloride salts, N–H···Cl interactions often form 1D chains or 2D sheets, reducing solubility in non-polar solvents. Solubility in polar solvents (e.g., DMSO) is enhanced due to ionic dissociation. Reactivity studies should account for protonation states: the dihydrochloride form may exhibit different nucleophilicities compared to the free base .
Q. How can contradictions in biological activity data for pyrazole derivatives be resolved?
Discrepancies often arise from assay conditions (e.g., pH, solvent) or impurity profiles. For example:
- Antimicrobial assays : Use standardized MIC (minimum inhibitory concentration) protocols against gram-positive/negative strains (e.g., P. aeruginosa), as seen in octenidine dihydrochloride studies .
- Purity validation : Combine HPLC, NMR, and elemental analysis to exclude confounding impurities .
- Structural analogs : Compare activity with derivatives like 1-(4-chlorophenyl)-pyrazole carboxamides, where electron-withdrawing groups enhance antimicrobial potency .
Q. What methodologies are recommended for studying interactions with biomolecular targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to targets like LSD1, as demonstrated for bomedemstat dihydrochloride .
- Molecular Docking : Use crystallographic data (e.g., PDB entries) to model interactions. Pyrazole amines often engage in π-π stacking or hydrogen bonding with active-site residues .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can protonation states be analyzed in different solvent systems?
- pH-dependent NMR : Titrate DO solutions with HCl/NaOH and monitor chemical shifts of NH/amine protons.
- Computational pK prediction : Tools like MarvinSketch estimate protonation sites (e.g., pyrazole N-atoms vs. amine groups) .
- X-ray crystallography in solvents : Co-crystallize the compound with solvents (e.g., methanol, acetonitrile) to observe solvent-specific protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
